4-(dimethylsulfamoyl)-N-(2-ethoxyquinolin-8-yl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(2-ethoxyquinolin-8-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a sulfamoyl group, a quinoline moiety, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(2-ethoxyquinolin-8-yl)benzamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions may target the sulfamoyl group, converting it to a sulfonamide.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorosulfonic acid.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-ethoxyquinolin-8-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety may play a key role in these interactions, given its known bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-dimethylsulfamoyl)-N-(quinolin-8-yl)benzamide: Lacks the ethoxy group, which may affect its solubility and bioactivity.
4-(N,N-dimethylsulfamoyl)-N-(2-methoxyquinolin-8-yl)benzamide: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
Uniqueness
The presence of the ethoxy group in 4-(dimethylsulfamoyl)-N-(2-ethoxyquinolin-8-yl)benzamide may confer unique properties such as increased lipophilicity, which can influence its solubility, bioavailability, and overall activity in various applications.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-ethoxyquinolin-8-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-4-27-18-13-10-14-6-5-7-17(19(14)22-18)21-20(24)15-8-11-16(12-9-15)28(25,26)23(2)3/h5-13H,4H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRIAVFYFGJLGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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